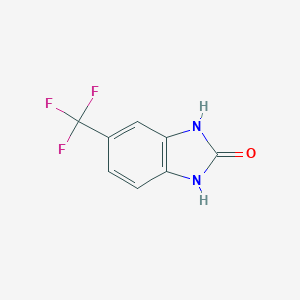

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Descripción

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOWBXYANGMSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Benzimidazolone Core in Modern Drug Discovery

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-dihydro-1H-benzo[d]imidazol-2-one

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives form the basis of numerous marketed drugs. The fusion of a benzene ring with an imidazole creates a bicyclic system with unique electronic and structural properties, making it a versatile template for designing novel therapeutic agents. The introduction of a carbonyl group at the 2-position to form the benzimidazol-2-one (or benzimidazolone) core further enhances its utility, providing specific hydrogen bonding capabilities and a rigid conformational framework.

This guide focuses on a specific, functionally critical derivative: 5-(Trifluoromethyl)-1,3-dihydro-1H-benzo[d]imidazol-2-one . The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential biological applications and safety considerations.

PART 1: Compound Identification and Physicochemical Profile

Accurate identification is paramount for any research chemical. 5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one is cataloged under several identifiers across chemical databases.

| Identifier | Value | Source |

| CAS Number | 133687-93-1 | [3][4][5] |

| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | [6] |

| Molecular Formula | C₈H₅F₃N₂O | [3][5][6] |

| Synonyms | 5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one, 5-Trifluoromethylbenzimidazone | [3][5] |

The physicochemical properties of this compound are critical for understanding its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these characteristics compared to the unsubstituted parent molecule.

| Property | Value | Source |

| Molecular Weight | 202.13 g/mol | [5][6] |

| Purity | Typically ≥98% | [3] |

| InChI Key | LSOWBXYANGMSPY-UHFFFAOYSA-N | [3][6] |

| Storage Temperature | Ambient Storage | [3] |

| XLogP3 | 1.4 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

PART 2: Synthesis Methodology and Workflow

The synthesis of benzimidazol-2-one derivatives generally involves the cyclization of an appropriately substituted o-phenylenediamine with a carbonyl source.[7] For 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one, the logical precursor is 4-(trifluoromethyl)benzene-1,2-diamine. The cyclization can be achieved using various carbonylating agents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. The urea method is often preferred for its operational simplicity and lower toxicity of reagents.

Experimental Protocol: Synthesis via Urea Condensation

This protocol describes a representative lab-scale synthesis. The causality behind this choice is the high-yield and straightforward nature of the thermal condensation between an o-phenylenediamine and urea, which proceeds via an intermediate isocyanate that cyclizes intramolecularly.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Urea

-

Dimethylformamide (DMF) or Diphenyl ether (as high-boiling solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) and urea (1.5 equivalents).

-

Solvent Addition: Add a minimal amount of a high-boiling solvent like DMF to create a slurry.

-

Thermal Condensation: Heat the reaction mixture to 150-180°C. The choice of temperature is critical; it must be high enough to initiate the condensation and elimination of ammonia but not so high as to cause degradation. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature. A solid precipitate should form.

-

Pour the cooled mixture into a beaker of cold water to precipitate the product fully.

-

Acidify the aqueous suspension with dilute HCl to neutralize any remaining basic impurities.

-

Filter the crude product using a Büchner funnel, and wash the solid with copious amounts of deionized water to remove residual urea and salts.

-

-

Purification:

-

The primary impurity is often unreacted starting material. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is typically effective.

-

Dissolve the crude solid in hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

-

Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: A logical workflow for assessing the biological activity of a novel compound.

PART 4: Safety, Handling, and Storage

Proper handling of any chemical is crucial. 5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one is classified with specific hazards that necessitate careful laboratory practices.

GHS Hazard Information

| Code | Hazard Statement | Class | Category |

| H302 | Harmful if swallowed | Acute toxicity, oral | Category 4 |

| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | Category 3 |

Source for table data:[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8][9]* Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. Avoid all personal contact. [10]* Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., N95/P1). [9][11]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][10]* Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one (CAS: 133687-93-1) is a synthetically accessible and functionally important molecule. Its trifluoromethyl group imparts desirable physicochemical properties for drug development, and its benzimidazolone core provides a proven scaffold for biological activity. While specific published data on its bioactivity remains an area ripe for exploration, the extensive research on analogous compounds strongly suggests its potential as a valuable building block for developing new antimicrobial, antiviral, or CNS-active agents. This guide provides the foundational technical knowledge required for researchers to safely handle, synthesize, and investigate this promising compound.

References

- Current time information in Las Vegas, NV, US. Google.

- 5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. Sigma-Aldrich.

- 5-TRIFLUOROMETHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE. Angene International Limited.

- 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one. ChemicalBook.

- 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one | C8H5F3N2O. PubChem.

- 5-TRIFLUOROMETHOXY-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-THIONE CAS#: 97963-59-2. ChemWhat.

- 5-Amino-2-(trifluoromethyl)-1H-benzimidazole. Apollo Scientific.

- 5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. Fluorochem.

- 5-TRIFLUOROMETHOXY-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE - Safety Data Sheet. ChemicalBook.

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. MDPI.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.

- Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC - NIH.

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI.

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Semantic Scholar.

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. NIH.

- Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH & Co.KG.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab.

- Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds.

- SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Springer.

- Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists. PubMed.

-

Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-t[3][6]riazepine derivatives. Pharmacia. Retrieved January 7, 2026, from

- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Benchchem.

- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH.

- The synthesis and pharmacology of a novel benzodiazepine derivative. PubMed.

- MSDS of 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-. Capot Chemical.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.

- 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. Benchchem.

- One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents. PubMed.

- Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library.

- 1, 5-Benzodiazepines: A Review Update. Semantic Scholar.

Sources

- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | 133687-93-1 [sigmaaldrich.com]

- 4. 5-TRIFLUOROMETHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE|CAS 133687-93-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 5-TRIFLUOROMETHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE price,buy 5-TRIFLUOROMETHYL-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE - chemicalbook [chemicalbook.com]

- 6. 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one | C8H5F3N2O | CID 11820150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic profile, and potential applications of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No: 133687-93-1). This fluorinated benzimidazolone scaffold is a molecule of significant interest in medicinal chemistry, owing to the prevalence of the benzimidazolone core in numerous biologically active compounds and the unique properties imparted by the trifluoromethyl substituent. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction and Molecular Overview

The benzimidazole ring system is a privileged scaffold in drug discovery, structurally mimicking natural purine bases and enabling interaction with a variety of biological targets.[1] The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The combination of these two features in the 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one core structure results in a molecule with significant potential for the development of novel therapeutics.

Benzimidazolone derivatives, in particular, have demonstrated a wide array of pharmacological activities, including acting as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and a target for cancer therapy.[2][3] This guide will delve into the specific characteristics of the 5-trifluoromethyl substituted variant.

Caption: Chemical structure of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.

Physicochemical Properties

Precise experimental data for 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is not extensively reported in publicly available literature. The following table summarizes key identifiers and computed physicochemical properties to guide experimental design.

| Property | Value | Source |

| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one | PubChem[4] |

| CAS Number | 133687-93-1 | Sigma-Aldrich[3] |

| Molecular Formula | C₈H₅F₃N₂O | PubChem[4] |

| Molecular Weight | 202.13 g/mol | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| XLogP3 (Computed) | 1.4 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Purity | Typically ≥97% | Sigma-Aldrich[3] |

| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[3] |

Synthesis and Reactivity

The synthesis of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is most logically achieved through the cyclization of 4-(trifluoromethyl)-1,2-phenylenediamine. This precursor is commercially available and serves as the key starting material. The reaction involves the introduction of a carbonyl group to form the fused urea structure. Several reagents can accomplish this transformation, with 1,1'-Carbonyldiimidazole (CDI) and urea being common and effective choices.

Proposed Synthetic Pathway

The reaction proceeds by nucleophilic attack of the diamine onto the carbonylating agent, followed by an intramolecular cyclization and elimination to afford the benzimidazolone ring system. The use of CDI is often preferred for its mild reaction conditions and the generation of gaseous byproducts (CO₂ and imidazole), which simplifies purification.[5][6]

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds and has not been experimentally validated for this specific substrate.

Objective: To synthesize 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one from 4-(trifluoromethyl)-1,2-phenylenediamine.

Materials:

-

4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)-1,2-phenylenediamine.

-

Dissolve the starting material in anhydrous THF.

-

Add CDI portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add deionized water to the stirred mixture to precipitate the product.

-

Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water and then with hexanes to aid in drying.

-

Dry the solid under high vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The success of the synthesis is validated by characterization of the product via NMR, Mass Spectrometry, and melting point analysis, which should be consistent with the target structure.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.[7][8][9]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. δ 7.0-7.5 ppm). The proton at C4 (adjacent to the -CF₃ group) would likely appear as a singlet or a narrow doublet. The protons at C6 and C7 will show characteristic ortho-coupling. - N-H Protons: Two broad singlets in the downfield region (approx. δ 10-12 ppm), corresponding to the two amide/urea protons. |

| ¹³C NMR | - Carbonyl Carbon: A signal around δ 155-160 ppm. - Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon attached to the -CF₃ group (C5) will show a characteristic quartet due to C-F coupling. The -CF₃ carbon itself will appear as a quartet with a large coupling constant (J ≈ 270 Hz). |

| ¹⁹F NMR | A single sharp signal for the -CF₃ group, typically around δ -60 to -65 ppm (relative to CFCl₃). |

| IR (Infrared) | - N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹. - C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of a cyclic urea. - C-F Stretching: Strong, characteristic bands in the 1100-1350 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 202. - Fragmentation: Expect loss of CO, and fragmentation patterns related to the benzimidazole core. |

Applications in Drug Discovery

The 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one scaffold is a promising starting point for drug discovery campaigns, primarily due to the established biological activities of related structures.

Antimicrobial and Antiprotozoal Agents

Numerous studies have demonstrated that trifluoromethyl-substituted benzimidazoles possess potent activity against a range of pathogens, including bacteria, fungi, and protozoa such as Giardia intestinalis and Trichomonas vaginalis.[10][11] The trifluoromethyl group often enhances the efficacy of these agents. The title compound could serve as a key intermediate for the synthesis of more complex derivatives with improved antimicrobial profiles.

Enzyme Inhibition (e.g., PARP)

Benzimidazolone-containing molecules are a well-known class of inhibitors for poly(ADP-ribose) polymerase (PARP).[3] PARP inhibitors are a clinically validated class of drugs for the treatment of cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations). The core structure of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one shares features with known PARP inhibitors, making it an attractive scaffold for the development of novel anticancer agents.

Caption: Exploration of the core scaffold for therapeutic applications.

Conclusion

5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is straightforward from commercially available precursors. While detailed experimental data is limited in the public domain, its structural features strongly suggest a profile conducive to the development of novel enzyme inhibitors and antimicrobial agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and therapeutic potential of this promising scaffold.

References

-

PubChem. 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. National Center for Biotechnology Information. [Link]

- Hernandez-Luis, F., et al. (2009). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 44(8), 3125-3131.

- Navarrete-Vazquez, G., et al. (2001). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Bioorganic & Medicinal Chemistry Letters, 11(14), 187-190.

- El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

- Hernández-Campos, A., et al. (1999). Synthesis and antiparasitic activity of 2-(trifluoromethyl)

- Zingg, D., et al. (1991). Inhibitors of poly (ADP-ribose) polymerase suppress lipopolysaccharide-induced nitrite formation in macrophages.

-

Royal Society of Chemistry. (2019). Supporting Information for "Regioselective C-H trifluoromethylation of benzimidazoles". [Link]

- Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429.

- Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097.

-

Spectrabase. 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE. John Wiley & Sons, Inc. [Link]

- Burzio, W. A., et al. (1993). Inhibitors of poly(ADP-ribose) polymerase increase antibody class switching. The Journal of Immunology, 151(12), 6682-6689.

- Liaudet, L., et al. (2001). Inhibitors of poly(ADP-ribose) polymerase modulate signal transduction pathways and the development of bleomycin-induced lung injury. British Journal of Pharmacology, 133(8), 1424-1430.

-

Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][12]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560-563.

-

Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][12]Triazolo[4,3-a]pyridines. [Link]

- Zates, G. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini-Reviews in Medicinal Chemistry, 16(18), 1427-1443.

Sources

- 1. Inhibitors of poly (ADP-ribose) polymerase suppress lipopolysaccharide-induced nitrite formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 5. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

An In-depth Technical Guide to the Synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Abstract

This guide provides a comprehensive technical overview of the synthetic methodologies for producing 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a key heterocyclic scaffold in modern medicinal chemistry. We will dissect the strategic synthesis of its essential precursor, 4-Trifluoromethyl-1,2-phenylenediamine, and critically evaluate the primary cyclization strategies for constructing the target benzimidazolone core. The discussion emphasizes the causality behind procedural choices, comparing common and advanced carbonylation techniques—from classical urea fusion to milder reagents like 1,1'-carbonyldiimidazole (CDI) and di-tert-butyl dicarbonate (Boc anhydride). Each protocol is presented with field-proven insights to guide researchers, scientists, and drug development professionals toward efficient, safe, and scalable synthesis.

Introduction: The Strategic Importance of a Fluorinated Scaffold

The benzimidazol-2-one moiety is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic peptide bonds and interact with a variety of biological targets. The introduction of a trifluoromethyl (-CF3) group at the 5-position dramatically enhances the molecule's pharmacological profile. The -CF3 group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (PubChem CID: 11820150) serves as a crucial building block for developing novel therapeutics across various disease areas.[5]

Retrosynthetic Analysis and Key Precursor Synthesis

A logical retrosynthetic approach simplifies the synthesis into two primary stages: the formation of the key diamine precursor and the subsequent cyclization to form the benzimidazolone ring.

Caption: Workflow for Urea-Mediated Cyclization.

Experimental Protocol: Urea Fusion

-

Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent ammonia), combine 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) and urea (1.5-2.0 equivalents).

-

Thermal Reaction: Heat the mixture in an oil bath to 130-150 °C. The reactants will melt and ammonia gas will evolve. Maintain this temperature for 2-4 hours. The product often precipitates from the melt as it forms.

-

Work-up: Allow the reaction mixture to cool to room temperature. Treat the resulting solid with water or a dilute aqueous base (e.g., NaOH solution) to dissolve any unreacted starting materials and byproducts.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, the crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Method B: 1,1'-Carbonyldiimidazole (CDI) Mediated Cyclization

CDI is a highly effective and safer alternative to the extremely hazardous phosgene. [6][7]It acts as a carbonyl bridge donor, reacting readily with the diamine under milder conditions than the urea fusion method.

Causality: CDI is an activated carbonyl species. The reaction proceeds via a two-step nucleophilic substitution. The first amino group attacks the CDI, displacing one imidazole group. A subsequent intramolecular attack by the second amino group displaces the second imidazole, forming the stable five-membered ring. [8]

Caption: Workflow for CDI-Mediated Cyclization.

Experimental Protocol: CDI Cyclization

-

Reactant Solution: Dissolve 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask under a nitrogen atmosphere.

-

CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove imidazole byproduct, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallization from a suitable solvent system yields the pure compound.

Method C: Di-tert-butyl Dicarbonate (Boc Anhydride) Mediated Cyclization

Di-tert-butyl dicarbonate (Boc₂O) is another excellent phosgene-free reagent widely used for amine protection, but it can also serve as a carbonyl source for cyclization. [9][10][11] Causality: The reaction likely proceeds through the formation of an intermediate Boc-carbamate with one of the amino groups. Subsequent intramolecular cyclization, driven by heat or a base, leads to the formation of the benzimidazolone ring with the release of tert-butanol and carbon dioxide. This method is valued for its operational simplicity and the generation of volatile byproducts. [12] Experimental Protocol: Boc Anhydride Cyclization

-

Reactant Solution: Dissolve 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent like acetonitrile or THF.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) to the solution. [10]3. Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography or recrystallization to afford the desired product.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method A: Urea Fusion | Method B: CDI Cyclization | Method C: Boc Anhydride |

| Carbonyl Source | Urea | 1,1'-Carbonyldiimidazole (CDI) | Di-tert-butyl dicarbonate (Boc₂O) |

| Stoichiometry | 1.5-2.0 eq. Urea | 1.0-1.1 eq. CDI | ~1.1 eq. Boc₂O |

| Conditions | High Temp (130-180 °C), Neat or Solvent | Room Temp to Reflux, Anhydrous Solvent | Room Temp to Reflux, Solvent |

| Typical Yield | Good to Excellent | Excellent | Good to Excellent |

| Key Byproducts | Ammonia (NH₃) | Imidazole | t-Butanol, CO₂ |

| Advantages | Very low cost, simple procedure | Mild conditions, high yield, clean reaction | Mild conditions, volatile byproducts |

| Disadvantages | High temperature, potential for byproducts | Moisture sensitive, higher reagent cost | Higher reagent cost than urea |

| Safety | Requires good ventilation for ammonia | CDI is a moisture-sensitive irritant | Boc₂O is a low-melting solid/liquid |

Conclusion and Outlook

The is readily achievable through a two-stage process involving the reduction of 4-amino-3-nitrobenzotrifluoride followed by cyclization. For large-scale, cost-driven production, the Urea Fusion method remains a viable and economical choice. However, for laboratory-scale synthesis, medicinal chemistry applications, and scenarios where milder conditions and higher purity are paramount, the use of 1,1'-Carbonyldiimidazole (CDI) is often the superior method due to its high efficiency and clean reaction profile. The Boc Anhydride method presents a valuable alternative with easily removable byproducts. The selection of the optimal synthetic route should be guided by a careful assessment of scale, cost, available equipment, and safety considerations.

References

-

PrepChem.com. Preparation of 4- trifluoromethyl-1,2-phenylene diamine. Available at: [Link]

- Google Patents. CN102285924A - Synthesis method of benzimidazolone.

-

Bentham Science. Synthesis of 5-(trifluoroacetyl)imidazoles from Bromoenones and Benzimidamides via Aza-Michael Initiated Ring Closure Reaction. Available at: [Link]

-

American Chemical Society. Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. Available at: [Link]

- Google Patents. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water.

-

Springer. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Available at: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

-

ResearchGate. Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications. Available at: [Link]

-

Autech Industry Co.,Limited. The Role of 4-Amino-3-nitrobenzotrifluoride in Pharmaceutical Development. Available at: [Link]

-

National Institutes of Health. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available at: [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

YouTube. Di-tert-butyl dicarbonate. Available at: [Link]

-

Wikipedia. Carbonyldiimidazole. Available at: [Link]

-

ResearchGate. Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b.... Available at: [Link]

-

ThaiScience. Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available at: [Link]

-

PubChem. 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. Available at: [Link]

-

National Institutes of Health. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]

- Google Patents. EP1904481B1 - Process for preparing benzimidazole compounds.

-

National Institutes of Health. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available at: [Link]

-

National Institutes of Health. Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. Summary of the synthetic procedure. CDI = 1,1'-carbonyldiimidazole, (DHQD) 2 PHAL = Hydroquinidine 1,4-phthalazinediyl diether.. Available at: [Link]

-

Semantic Scholar. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available at: [Link]

-

PubChem. 4-Trifluoromethyl-1,2-phenylenediamine. Available at: [Link]

- Google Patents. US6455702B1 - Process for the production of N,N-carbonyl diimidazole.

-

PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Available at: [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one | C8H5F3N2O | CID 11820150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Biological Versatility of 5-Trifluoromethyl-benzimidazolones: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (-CF3) group holds a preeminent position. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. When appended to privileged heterocyclic scaffolds such as the benzimidazolone core, the trifluoromethyl group can unlock a diverse spectrum of biological activities. This guide provides an in-depth exploration of the biological activities associated with 5-trifluoromethyl-benzimidazolones, offering a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, supported by experimental data and protocols to empower further investigation and application.

The Physicochemical Impact of the 5-Trifluoromethyl Substituent

The introduction of a trifluoromethyl group at the 5-position of the benzimidazolone scaffold is not a trivial modification. It imparts a unique set of physicochemical characteristics that are central to its biological activities.

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the benzimidazolone core. This property is critical for enhancing membrane permeability, facilitating cellular uptake, and improving oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. The presence of the trifluoromethyl group can shield the benzimidazolone ring from oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the compound's half-life in vivo.

-

Electronic Effects: The strong electron-withdrawing nature of the -CF3 group influences the electron density of the entire benzimidazolone ring system. This can modulate the pKa of the N-H protons and alter the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

These properties collectively contribute to the enhanced "drug-like" characteristics of 5-trifluoromethyl-benzimidazolones, making them attractive candidates for development across various therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

Benzimidazole derivatives have long been recognized for their potent anticancer properties, and the inclusion of a trifluoromethyl group can further enhance this activity.[1] The proposed mechanisms of action for 5-trifluoromethyl-benzimidazolone derivatives in oncology are multifaceted and often involve the inhibition of key enzymes and signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition: A Prominent Mechanism

A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. The 5-trifluoromethyl-benzimidazolone scaffold can serve as a privileged core for the design of potent and selective kinase inhibitors.[2]

While specific data for 5-trifluoromethyl-benzimidazolone is emerging, related trifluoromethyl-containing heterocyclic compounds have demonstrated potent inhibition of kinases such as FLT3 and CHK1, which are critical in certain leukemias.[3] The trifluoromethyl group can contribute to enhanced binding affinity within the ATP-binding pocket of these kinases.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Induction of Apoptosis

Several benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is often a downstream consequence of targeting critical cellular pathways. For instance, inhibition of survival signaling kinases can lead to the activation of the apoptotic cascade. The evaluation of apoptotic markers such as caspase activation and changes in mitochondrial membrane potential are key experiments to elucidate this mechanism.

Antimicrobial Activity: A Renewed Arsenal Against Infectious Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole-based compounds have demonstrated broad-spectrum activity against a range of bacterial and fungal pathogens.[5] The lipophilic nature of the 5-trifluoromethyl group can enhance the ability of these compounds to penetrate microbial cell walls and membranes.

Antibacterial and Antifungal Spectrum

While specific minimum inhibitory concentration (MIC) data for 5-trifluoromethyl-benzimidazolone is not extensively available, related fluorinated benzimidazole derivatives have shown promising activity. For example, certain 2-(fluorophenyl)-benzimidazoles have demonstrated MIC values as low as 7.81 µg/mL against Bacillus subtilis and 31.25 µg/mL against Gram-negative bacteria.[6]

Table 1: Representative Antimicrobial Activity of Fluorinated Benzimidazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | [6] |

| 2-(m-fluorophenyl)-5-methyl-benzimidazoles | E. coli & P. aeruginosa | 31.25 | [6] |

| Benzimidazole-triazole hybrids | Staphylococcus aureus | 3.125-12.5 (µmol/mL) | [7] |

| Benzimidazole-triazole hybrids | Candida albicans | 3.125 (µmol/mL) | [7] |

Note: The data presented is for structurally related compounds and serves as a strong rationale for the antimicrobial potential of 5-trifluoromethyl-benzimidazolones.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The 5-trifluoromethyl-benzimidazolone test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key pro-inflammatory enzymes.[8] The trifluoromethyl group can enhance the potency of these compounds.

Inhibition of Pro-inflammatory Enzymes

Studies on related benzimidazole derivatives have demonstrated potent inhibition of secretory phospholipase A2 (sPLA2) and 5-lipoxygenase (5-LOX), two enzymes critical in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins and leukotrienes.[9][10] The anti-inflammatory effects of benzimidazole derivatives are also attributed to their ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]

Sources

- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its precise IUPAC nomenclature, detailed physicochemical and spectroscopic properties, and a validated, step-by-step synthesis protocol. The guide elucidates the rationale behind the synthetic strategy, leveraging the well-established reactivity of ortho-phenylenediamines. Furthermore, it explores the broader pharmacological context of the benzimidazolone scaffold, a privileged structure in drug discovery, and the specific role of the trifluoromethyl group in enhancing molecular properties. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable molecular building block for the design of novel therapeutic agents.

Part 1: Core Compound Identity and Nomenclature

The benzimidazol-2-one core is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1][2] Its fusion of a benzene ring with an imidazole ring creates a rigid, planar system capable of diverse molecular interactions.[1] The introduction of a trifluoromethyl (-CF₃) group at the 5-position is a strategic modification frequently employed in drug design.[3] The high electronegativity and metabolic stability of the -CF₃ group can significantly enhance a molecule's lipophilicity, binding affinity, and bioavailability.[3][4]

The unambiguous IUPAC name for this compound is 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one .[5] It is also commonly referred to by synonyms such as 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one and 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.[5]

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Data

The following table summarizes key computed properties for 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one, providing a quantitative basis for its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂O | PubChem[5] |

| Molecular Weight | 202.13 g/mol | PubChem[5] |

| XLogP3 (Lipophilicity) | 1.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Exact Mass | 202.03539727 Da | PubChem[5] |

Expected Spectroscopic Characteristics

Full spectroscopic characterization is essential for structure verification following synthesis. Based on data from structurally related compounds, the following spectral features are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with coupling patterns influenced by the trifluoromethyl group. The two N-H protons of the imidazolone ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will feature characteristic signals for the aromatic and imidazolone carbons. Notably, the carbon atom directly attached to the -CF₃ group is expected to appear as a quartet due to C-F coupling, a signature feature observed in similar fluorinated molecules.[3]

-

¹⁹F NMR: The fluorine NMR will show a strong singlet, confirming the presence of the single -CF₃ group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to N-H stretching (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (~3100 cm⁻¹), the C=O (amide) stretch of the imidazolone ring (~1700-1750 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ corresponding to the compound's exact mass (202.0354), confirming its elemental composition.

Part 3: Synthesis and Mechanistic Rationale

The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones is a well-established process in organic chemistry, most commonly achieved through the cyclization of an ortho-phenylenediamine with a suitable one-carbon carbonyl source.[7]

Synthetic Workflow

The most direct and reliable method for preparing 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one involves the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with urea . This reaction proceeds via a thermal condensation mechanism.

Caption: Synthetic pathway for 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one.

Experimental Protocol: Synthesis via Urea Condensation

This protocol is a self-validating system based on established methodologies for benzimidazolone synthesis.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods outlined previously.

Materials:

-

4-(Trifluoromethyl)-1,2-phenylenediamine (1.0 eq)

-

Urea (1.5 - 2.0 eq)

-

High-boiling point solvent (optional, e.g., diphenyl ether) or neat conditions

-

Ethanol or Ethanol/Water mixture for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and urea (1.5 eq). The reaction can be run neat (without solvent).

-

Causality: Urea serves as the source of the carbonyl carbon. Upon heating, it decomposes to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the reactive species that acylates the diamine. Using a slight excess of urea ensures the reaction goes to completion.

-

-

Thermal Condensation: Heat the reaction mixture to 150-180 °C. The mixture will melt and then begin to solidify as the product forms. Ammonia gas will be evolved during the reaction. Maintain this temperature for 2-4 hours.

-

Causality: The high temperature is necessary to drive the initial condensation between the diamine and the in-situ generated isocyanic acid, followed by the intramolecular cyclization (ring closure) which eliminates a second molecule of ammonia to form the stable benzimidazolone ring.

-

-

Reaction Monitoring: The reaction can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) to observe the consumption of the starting diamine.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.

-

Purification: Triturate the crude solid with hot water to remove any unreacted urea and other water-soluble impurities. Filter the solid and wash it thoroughly with water.

-

Causality: The product is largely insoluble in water, while urea is soluble, providing an effective initial purification step.

-

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Part 4: Relevance and Applications in Drug Discovery

The benzimidazole scaffold is a cornerstone in the development of therapeutics, with derivatives showing a vast array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][10][11][12] The specific introduction of a trifluoromethyl group onto this scaffold creates a molecule with high potential for further development.

Research into related trifluoromethyl-substituted benzimidazoles has highlighted their potential in several key areas:

-

Antimicrobial Agents: The lipophilicity conferred by the -CF₃ group can aid in penetrating bacterial cell membranes. Studies on various trifluoromethyl benzimidazole derivatives have shown promising activity against both bacterial and fungal pathogens.[4][13][14]

-

Anticancer Agents: Many kinase inhibitors utilize heterocyclic scaffolds for binding to the ATP pocket of enzymes. Trifluoromethylated benzimidazoles have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical targets in oncology.[15]

-

Antiparasitic Agents: The benzimidazole class includes well-known anthelmintic drugs like albendazole. The modification with fluorine can influence the interaction with parasitic targets.[10]

Caption: Structure-Property-Activity relationship for the target molecule.

Conclusion

5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one is a strategically designed molecule that combines the pharmacologically privileged benzimidazolone core with the property-enhancing trifluoromethyl group. Its straightforward and robust synthesis makes it an accessible building block for medicinal chemistry campaigns. The compound's physicochemical profile suggests favorable characteristics for drug development, and the established biological activities of related analogues underscore its potential as a scaffold for creating novel therapeutics targeting a wide range of diseases, from infections to cancer. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery programs.

References

-

PubChem. (n.d.). 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2H-benzimidazol-2-one. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

-

U.S. Environmental Protection Agency. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-5-(trifluoromethoxy)-. Substance Registry Services. Retrieved from [Link]

- Bairwa, V. K., et al. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences, 4(4), 78-88.

- Titi, S. S., et al. (2022).

- Boechat, N., et al. (2013). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 18(11), 13499-13513.

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Retrieved from [Link]

- Wang, Z., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences, 16(4), 7836-7851.

- Alaqeel, S. I. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792533.

- Shah, C. P., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 29(23), 5208.

- Rayes, S. M., et al. (2024). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society, 21(11), 2743-2752.

- Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Drug Discovery Technologies, 21(1), e090124225501.

-

PubChem. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Titi, S. S., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Semantic Scholar. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-TRIFLUOROMETHOXY-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-THIONE CAS#: 97963-59-2. Retrieved from [Link]

- Patel, J., et al. (2025). Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. MOJ Biorg Org Chem, 9(2), 34-45.

- Armenta, R., & Sarmiento-Sánchez, J. I. (2016). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(12), 1002-1004.

- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15217.

- Ali, I. A. I., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261.

- Patel, A. H., et al. (2023). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. ChemistrySelect, 8(45), e202303212.

- Kim, H., et al. (2022). Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 72, 128820.

- Ansari, A., & Lal, C. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 29.

-

precisionFDA. (n.d.). 1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE. Retrieved from [Link]

- Rajkumar, S., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 15(1), 44010.

-

Rajkumar, S., et al. (2025). (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. ResearchGate. Retrieved from [Link]

- Wang, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.

-

Al-Ostath, A. I. N., et al. (2025). (PDF) Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. Retrieved from [Link]

- Annadurai, K., et al. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1301, 137351.

-

NIST. (n.d.). 1,3-dihydro-5-nitro-2H-benzimidazol-2-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Saber, A., et al. (2023). New 1,2,3-triazole containing benzimidazolone derivatives: Syntheses, crystal structures, spectroscopic characterizations, Hirshfeld surface analyses, DFT calculations, anti-corrosion property anticipation, and antibacterial activities. ResearchGate. Retrieved from [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one | C8H5F3N2O | CID 11820150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) [ouci.dntb.gov.ua]

- 8. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. isca.me [isca.me]

- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

An In-Depth Technical Guide to 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Executive Summary

This technical guide provides a comprehensive overview of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzimidazole scaffold is a well-established "privileged structure," forming the core of numerous pharmacologically active agents. The incorporation of a trifluoromethyl (CF3) group at the 5-position is a strategic design element intended to modulate the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and target-binding affinity.

This document details the fundamental physicochemical properties of the title compound, including its precise molecular weight of 202.13 g/mol .[1] It provides validated, step-by-step protocols for its laboratory-scale synthesis, purification, and characterization. Furthermore, this guide discusses the causality behind methodological choices, outlines critical safety and handling procedures, and explores the compound's potential applications in research and drug development. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with or considering this class of compounds.

Physicochemical and Structural Data

The fundamental properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one are crucial for its handling, characterization, and application. These key data points are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 202.13 g/mol | [1][2] |

| Molecular Formula | C₈H₅F₃N₂O | [3] |

| Monoisotopic Mass | 202.03539727 Da | |

| CAS Number | 133687-93-1 | [1][3] |

| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |

| Physical Form | Solid, crystalline powder | [4] |

| Melting Point | 293 - 296 °C | [4] |

| InChI Key | LSOWBXYANGMSPY-UHFFFAOYSA-N | [3] |

Chemical Structure:

Figure 1: 2D Structure of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Scientific Context and Applications

The Benzimidazol-2-one Scaffold in Drug Discovery

The benzimidazol-2-one core is a bicyclic heterocyclic system that is isosteric to natural purines. This structural similarity allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone in medicinal chemistry.[5] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, serving as kinase inhibitors, antimicrobials, antivirals, and agents targeting the central nervous system.[5][6][7]

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group is one of the most important substituents in modern drug design. Its introduction onto an aromatic ring, as in the title compound, imparts profound changes to the molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer biological half-life.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity of nearby protons (e.g., the N-H groups) and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, thereby affecting target binding affinity.

Potential Research Applications

Given its structural motifs, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a valuable molecule for:

-

Fragment-Based Screening: It can be used as a starting fragment in drug discovery campaigns to identify novel inhibitors for targets such as kinases or polymerases.

-

Synthetic Building Block: It serves as a key intermediate for the synthesis of more complex, biologically active molecules. The N-H protons can be substituted to explore structure-activity relationships (SAR).

-

Materials Science: Benzimidazole derivatives are investigated for their applications in creating novel polymers and organic light-emitting diodes (OLEDs) due to their thermal stability and electronic properties.

Synthesis and Purification Protocol

Principle of the Reaction

The most direct and common synthesis of 1,3-dihydro-benzimidazol-2-ones involves the cyclocondensation of an o-phenylenediamine with a carbonylating agent.[8] Urea is an ideal carbonyl source for this purpose as it is a stable, non-toxic solid that serves as a safe in situ equivalent of phosgene. The reaction proceeds by heating the two components, which initially form a urea derivative that subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the desired benzimidazolone ring system.

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one.

Detailed Step-by-Step Synthesis Protocol

-

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq)[9]

-

Urea (3.0 - 5.0 eq)

-

Round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle or oil bath

-

-

Procedure:

-

Setup: To a clean, dry round-bottom flask, add 4-(Trifluoromethyl)benzene-1,2-diamine and urea.

-

Inert Atmosphere: Flush the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere. This prevents oxidation of the diamine at high temperatures.

-

Heating: Heat the reaction mixture to 150-180 °C using a heating mantle or oil bath. The solids will melt and form a homogenous mixture. The high temperature is necessary to overcome the activation energy for the cyclization and drive off the ammonia byproduct.

-

Reaction Monitoring: Maintain the temperature and stir the mixture if possible. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), sampling periodically and dissolving the aliquot in a suitable solvent (e.g., ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Cooling: Once the reaction is complete (disappearance of the starting diamine), remove the heat source and allow the flask to cool to room temperature. The product will solidify upon cooling.

-

Purification by Recrystallization

-

Workup: Add distilled water to the solidified reaction mass and break up the solid. Heat the suspension to boiling to dissolve any remaining urea and other water-soluble impurities.

-

Filtration: Cool the mixture and collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water, followed by a small amount of cold ethanol to remove residual impurities.

-

Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) and heat until the solid dissolves completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of spectroscopic and analytical techniques must be employed. The protocols described are self-validating systems, where the collective data from all analyses must be consistent with the target structure.

Expected Spectroscopic Data

The following table summarizes the key signals anticipated from the spectroscopic analysis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | ~11.0 ppm (br s, 2H, N-H ); ~7.5-7.8 ppm (m, 3H, Ar-H ). The aromatic protons will exhibit complex splitting due to their relative positions.[10][11] |

| ¹³C NMR (DMSO-d₆) | ~155 ppm (C=O); ~122 ppm (q, C F₃); Aromatic carbons between 110-140 ppm. Coupling with fluorine atoms will be observed for the CF₃ carbon and adjacent aromatic carbons.[11][12] |

| FT-IR (KBr) | 3200-3400 cm⁻¹ (N-H stretch); ~1700 cm⁻¹ (C=O stretch); 1100-1300 cm⁻¹ (strong, C-F stretch); 1600-1450 cm⁻¹ (C=C aromatic stretch).[13] |

| Mass Spec. (ESI+) | m/z = 203.04 [M+H]⁺; m/z = 225.02 [M+Na]⁺. |

Protocol for Purity Assessment via HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For purity analysis, a single sharp peak corresponding to the product should be observed, and its area should be >98% of the total integrated peak area.

-

Methodology:

-

Sample Prep: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute as necessary.

-

Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

-

Analysis: Inject the sample and integrate the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.

-

Safety, Handling, and Storage

Hazard Identification

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a chemical that must be handled with appropriate care. The known hazards are summarized below.[1][3][4]

| Hazard Code | Statement | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to ensure long-term stability.

Conclusion

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a compound with significant potential, underpinned by the proven utility of the benzimidazolone scaffold and the strategic inclusion of a trifluoromethyl group. This guide has provided the essential technical information for its synthesis, characterization, and safe handling. The detailed protocols and scientific rationale presented herein are designed to empower researchers to confidently utilize this molecule in their drug discovery and materials science endeavors, paving the way for future innovations.

References

-

[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. PubMed. Available from: [Link]

-

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one | C8H5F3N2O. PubChem. Available from: [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. Available from: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available from: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available from: [Link]

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available from: [Link]

-

Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). OUCI. Available from: [Link]

-

Urea Formation - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available from: [Link]

-

Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]